
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine, also known as DFPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperazine derivative that exhibits a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors and ion channels. It has been shown to bind to the extracellular domain of several neurotransmitter receptors, leading to changes in receptor activity. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has also been shown to block the activity of certain ion channels, such as the voltage-gated sodium channel, by binding to the channel pore and preventing ion flow.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine exhibits a wide range of biochemical and physiological effects, including changes in neurotransmitter release, ion channel activity, and enzyme kinetics. It has been shown to increase dopamine and serotonin release in the brain, leading to changes in mood and behavior. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has also been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. In addition, 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has been shown to block the activity of certain ion channels, leading to changes in neuronal excitability.
実験室実験の利点と制限
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has several advantages for use in lab experiments, including its high yield and purity, as well as its ability to modulate various biological processes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine, including the development of more selective and potent analogs, as well as the investigation of its potential therapeutic applications. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has been shown to have potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease. Further research is needed to fully understand its therapeutic potential and to develop more effective treatments based on its mechanism of action.
In conclusion, 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine is a valuable tool for scientific research, with a wide range of applications and potential therapeutic uses. Its synthesis method has been optimized over the years, and its mechanism of action is still being investigated. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine exhibits a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, further research is needed to fully understand its potential and to develop more effective treatments based on its mechanism of action.
合成法
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-furoyl chloride in the presence of a base. The resulting intermediate is then treated with piperazine to yield 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine in high yield and purity. This synthesis method has been optimized over the years to improve the efficiency and scalability of the process.
科学的研究の応用
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has been used in various scientific research applications, including the study of neurotransmitter systems, ion channels, and enzyme kinetics. It has been shown to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has also been used to study the function of ion channels, such as the voltage-gated sodium channel, and has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
特性
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-12-4-3-11(10-13(12)17)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFQXYVETKXKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dichlorophenyl)piperazin-1-yl](furan-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)
![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)
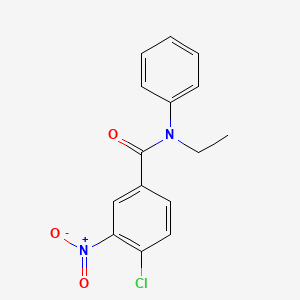
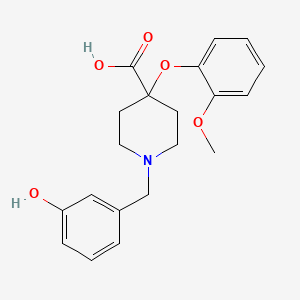
![N,4-dimethyl-N-[3-(methylthio)benzyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5565083.png)
![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)
![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)
![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)
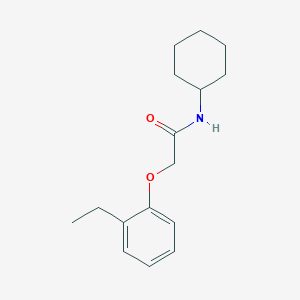
![ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5565121.png)
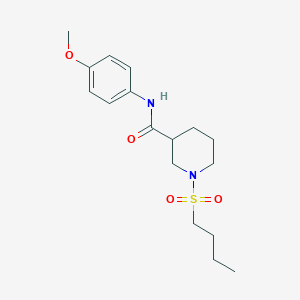
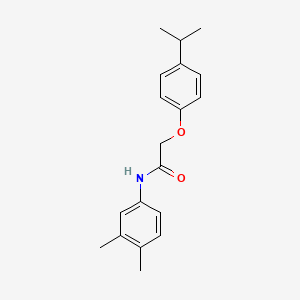
![3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide](/img/structure/B5565142.png)